molecular formula C15H15ClN2O2 B6625226 3-chloro-N-(2-methoxypyridin-3-yl)-N,2-dimethylbenzamide

3-chloro-N-(2-methoxypyridin-3-yl)-N,2-dimethylbenzamide

Cat. No.: B6625226
M. Wt: 290.74 g/mol
InChI Key: PTDLYOROEYSCRK-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methoxypyridin-3-yl)-N,2-dimethylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a chloro group and a methoxypyridinyl moiety, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methoxypyridin-3-yl)-N,2-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the acylation of an appropriate aniline derivative with a chloro-substituted benzoyl chloride under basic conditions to form the benzamide core.

    Introduction of the Methoxypyridinyl Moiety: The next step involves the nucleophilic substitution reaction where the methoxypyridinyl group is introduced. This can be achieved by reacting the benzamide intermediate with a methoxypyridine derivative in the presence of a suitable base and solvent.

    Final Modifications: The final step may involve purification and crystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-methoxypyridin-3-yl)-N,2-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The chloro group in the benzamide core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzamides.

Scientific Research Applications

3-chloro-N-(2-methoxypyridin-3-yl)-N,2-dimethylbenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methoxypyridin-3-yl)-N,2-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(2-methoxypyridin-3-yl)-N-methylbenzamide
  • 3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene

Uniqueness

3-chloro-N-(2-methoxypyridin-3-yl)-N,2-dimethylbenzamide stands out due to its specific substitution pattern and the presence of both chloro and methoxypyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-chloro-N-(2-methoxypyridin-3-yl)-N,2-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10-11(6-4-7-12(10)16)15(19)18(2)13-8-5-9-17-14(13)20-3/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDLYOROEYSCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)N(C)C2=C(N=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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